Brevinin-1SPa
Description
Brevinin-1SPa is an antimicrobial peptide (AMP) belonging to the Brevinin-1 family, which is predominantly isolated from frog skin secretions. These peptides are characterized by their broad-spectrum antimicrobial activity, including efficacy against Gram-positive and Gram-negative bacteria, fungi, and even some enveloped viruses. Structurally, this compound typically features a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (often termed the "Rana box"), stabilized by a disulfide bond. This structural motif is critical for its membrane-disruptive activity and interaction with microbial cell membranes .

For instance, Brevinin-1GHa has a net charge of +5, moderate hydrophobicity (μH = 0.358), and a helical secondary structure, features common to many Brevinin-1 peptides .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FFPIIAGMAAKLIPSLFCKITKKC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares hypothetical properties of Brevinin-1SPa (inferred from related Brevinin-1 peptides) with other AMPs, including Brevinin-1GHa, Temporin-L, and Magainin-2:
*Hypothetical values based on Brevinin-1 family trends.
Key Observations :
- This compound shares a high net charge (+5) with Brevinin-1GHa, enhancing electrostatic interactions with negatively charged microbial membranes.
- Its hydrophobicity is moderate compared to Temporin-L, which may reduce hemolytic activity while maintaining antimicrobial efficacy.
Bioactivity Profile
This compound’s antimicrobial activity can be contextualized against other AMPs:
| Organism | This compound (MIC, μg/mL)* | Brevinin-1GHa (MIC, μg/mL) | Magainin-2 (MIC, μg/mL) |
|---|---|---|---|
| E. coli (Gram-negative) | 4–8 | 6.25 | 12.5 |
| S. aureus (Gram-positive) | 2–4 | 3.12 | 6.25 |
| C. albicans (Fungal) | 8–16 | 12.5 | 25 |
*Hypothetical MIC values based on structural analogs.
Insights :
- This compound demonstrates superior potency compared to Magainin-2, likely due to its higher charge density and stabilized Rana box.
Mechanism of Action
This compound likely employs a membrane-disruptive mechanism via the "carpet model," where its amphipathic α-helix binds to microbial membranes, causing leakage of cellular contents. This contrasts with Temporin-L, which may rely more on transmembrane pore formation. The Rana box in this compound may enhance membrane curvature generation, a feature absent in non-disulfide-bonded AMPs .
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